Physicochemical Profiling and Synthetic Utility of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Physicochemical Profiling and Synthetic Utility of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary
The pyrazolo[1,5-a]pyrimidine fused bicyclic system is a highly regarded "privileged scaffold" in modern medicinal chemistry. Its rigid, planar, and electron-deficient nature provides an optimal framework for designing molecules that interact with complex biological targets, including kinases and metalloproteases.
Among the functionalized derivatives of this class, 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS: 1030019-33-0) stands out as a premier bifunctional building block. It offers two distinct, highly orthogonal sites for chemical modification: an activated C-7 chlorine atom primed for Nucleophilic Aromatic Substitution (SNAr) and a C-5 carboxylic acid ready for peptide coupling or esterification. This whitepaper details the physicochemical properties, mechanistic reactivity, and validated laboratory protocols for utilizing this compound in drug discovery workflows.
Physicochemical Properties
Understanding the baseline physicochemical properties of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is critical for predicting its solubility, reactivity, and handling requirements during library synthesis.
Table 1: Core Chemical and Physical Data
| Property | Value |
| Chemical Name | 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
| CAS Number | 1030019-33-0 |
| Linear Formula | C7H4ClN3O2 |
| Molecular Weight | 197.58 g/mol |
| InChI Key | BHZYOQSUEKXHBW-UHFFFAOYSA-N |
| Physical Form | Solid (typically off-white to pale yellow) |
| Purity (Commercial Standard) | ≥ 95% |
| Storage Conditions | 2–8°C, Inert atmosphere (Argon/Nitrogen) |
Structural Reactivity & Mechanistic Causality
The synthetic value of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid lies in the predictable and orthogonal reactivity of its two functional groups. As a Senior Application Scientist, it is vital to understand why these positions react the way they do, rather than just knowing that they do.
The C-7 Position: Hyper-Activated SNAr
The chlorine atom at the C-7 position is not a standard aryl chloride. It is highly activated toward nucleophilic attack. This activation occurs because the electron-deficient pyrimidine ring—specifically the bridgehead nitrogen (N-4) and the adjacent pyrimidine nitrogen (N-1)—acts as an electron sink. When a nucleophile attacks C-7, the dearomatized anionic intermediate (the Meisenheimer complex) is profoundly stabilized by these ring nitrogens[1]. Consequently, SNAr reactions at C-7 can often proceed at room temperature or under mild heating, preserving the integrity of the rest of the molecule[2].
The C-5 Position: Amide Bond Formation
The carboxylic acid at C-5 provides a handle for late-stage diversification via amide coupling. Because the pyrazolo[1,5-a]pyrimidine core is electron-withdrawing, the C-5 carboxylate is slightly less nucleophilic than an aliphatic carboxylate. Therefore, highly efficient coupling reagents like HATU or EDCI/HOAt are recommended to form the active ester intermediate rapidly, preventing degradation or side reactions[3].
Caption: Reactivity profile of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid.
Experimental Workflows (Self-Validating Protocols)
To build complex libraries, sequential functionalization is required. The most reliable workflow involves performing the SNAr at C-7 first, followed by amide coupling at C-5. Performing the SNAr first prevents the nucleophilic amine from cross-reacting with an activated ester if the steps were reversed[4].
Caption: Sequential functionalization workflow prioritizing C-7 SNAr followed by C-5 amide coupling.
Protocol 1: Regioselective SNAr at C-7
Objective: Displace the C-7 chlorine with a secondary amine (e.g., morpholine) while keeping the C-5 carboxylic acid intact. Causality Note: Because the starting material contains a free carboxylic acid, at least two equivalents of base must be used. The first equivalent deprotonates the carboxylic acid (forming the unreactive carboxylate), and the second equivalent acts as the acid scavenger for the SNAr reaction.
-
Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at 0°C. Stir for 10 minutes to ensure complete deprotonation of the carboxylic acid.
-
Nucleophile Addition: Add the desired amine (e.g., morpholine, 1.1 eq) slowly.
-
Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor via LC-MS. The strong activation of the C-7 position usually allows completion without heating.
-
Workup: Quench with 1M HCl to pH 3-4 to reprotonate the carboxylic acid. Extract with EtOAc, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
Protocol 2: Amide Coupling at C-5
Objective: Couple the newly synthesized 7-amino-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid with a primary aniline or aliphatic amine. Causality Note: HATU is selected over standard carbodiimides (like DCC) because the electron-deficient core reduces the nucleophilicity of the carboxylate. HATU generates a highly reactive HOAt ester that drives the reaction forward rapidly, minimizing epimerization or degradation.
-
Activation: Dissolve the intermediate from Protocol 1 (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the active ester.
-
Coupling: Add the target amine (1.2 eq).
-
Reaction: Stir at room temperature for 4–12 hours until LC-MS indicates complete consumption of the active ester.
-
Purification: Dilute with water, extract with DCM, and purify via reverse-phase preparative HPLC to yield the final dual-functionalized product.
Applications in Drug Discovery
The dual functionalization of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid has led to several breakthroughs in targeted therapeutics:
-
Kinase Inhibitors (PI3Kδ): Derivatives of this scaffold have been developed as highly selective Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. By substituting the C-7 position with morpholine and coupling the C-5 position with specific aryl groups, researchers achieved low nanomolar IC50 values, paving the way for treatments in autoimmune diseases and asthma[2].
-
Antifungal Agents: Recent screening of the MMV Pathogen Box identified pyrazolo[1,5-a]pyrimidine analogs as potent inhibitors of Candida auris. Modifications at the C-5 amide and C-7 pendant aryl/amine groups drastically improved both efficacy and selectivity against fungal replication inside immune cells[4].
-
Metalloprotease Inhibitors: Amide-containing heterobicyclic compounds derived from this core have shown potent inhibition of Matrix Metalloproteinase-13 (MMP-13), a key target for osteoarthritis and rheumatoid arthritis therapies[3].
Handling, Safety, and Storage
As with all active chloro-heterocycles, strict adherence to safety protocols is required. The compound is classified under the following GHS hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling: Use only in a chemical fume hood. Wear standard PPE (nitrile gloves, safety goggles, lab coat). Storage: To prevent slow hydrolysis of the active C-7 chlorine by atmospheric moisture, store the solid under an inert atmosphere (Argon or Nitrogen) at 2–8°C.
References
- Sigma-Aldrich. "7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid Properties".
- Fisher Scientific. "Active chloro-heterocycles".
- National Center for Biotechnology Information (PMC). "Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors".
- ACS Infectious Diseases. "Leveraging the MMV Pathogen Box to Engineer an Antifungal Compound with Improved Efficacy and Selectivity against Candida auris".
- Google Patents. "Heterobicyclic metalloprotease inhibitors".
Sources
- 1. thermofishersci.in [thermofishersci.in]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CA2608890C - Heterobicyclic metalloprotease inhibitors - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
